
Diethyl 2-nitrosomalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-nitrosomalonate is an organic compound with the molecular formula C₇H₁₁NO₆ It is a derivative of malonic acid, where two ethyl groups are attached to the ester functionalities, and a nitroso group is attached to the central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-nitrosomalonate can be synthesized through the reaction of diethyl malonate with sodium nitrite in the presence of an acid catalyst. The reaction typically involves the following steps:
Starting Materials: Diethyl malonate and sodium nitrite.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: Diethyl malonate is dissolved in a suitable solvent, such as ethanol, and sodium nitrite is added to the solution. The acid catalyst is then introduced, and the reaction mixture is stirred at a controlled temperature until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale equipment and more efficient reaction conditions. The process typically includes:
Raw Materials: Bulk quantities of diethyl malonate and sodium nitrite.
Catalysts and Solvents: Use of industrial-grade acids and solvents to optimize the reaction yield.
Reaction Control: Monitoring and controlling the reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-nitrosomalonate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and Raney nickel catalyst.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Diethyl 2-aminomalonate.
Substitution: Products depend on the nucleophile used, such as diethyl 2-thiomalonate when using thiols.
Oxidation: Oxidized derivatives of diethyl malonate.
Aplicaciones Científicas De Investigación
Diethyl 2-nitrosomalonate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of diethyl 2-nitrosomalonate involves its ability to undergo nucleophilic substitution and reduction reactions. The nitroso group is a key functional group that can be transformed into various other functional groups, making the compound versatile in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: The parent compound, used widely in organic synthesis.
Diethyl 2-aminomalonate: A reduction product of diethyl 2-nitrosomalonate.
Diethyl 2-thiomalonate: A substitution product when reacting with thiols.
Uniqueness
This compound is unique due to the presence of the nitroso group, which imparts distinct reactivity compared to its parent compound, diethyl malonate. This unique functional group allows for a broader range of chemical transformations and applications in various fields of research.
Propiedades
Fórmula molecular |
C7H11NO5 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
diethyl 2-nitrosopropanedioate |
InChI |
InChI=1S/C7H11NO5/c1-3-12-6(9)5(8-11)7(10)13-4-2/h5H,3-4H2,1-2H3 |
Clave InChI |
KDPSEKPURPTVAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


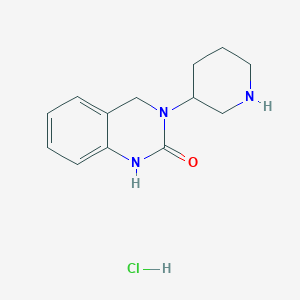
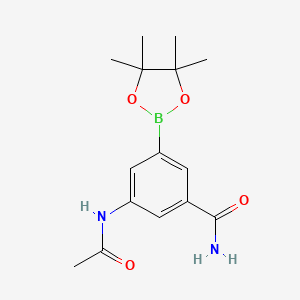
![tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14788618.png)
![[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14788621.png)
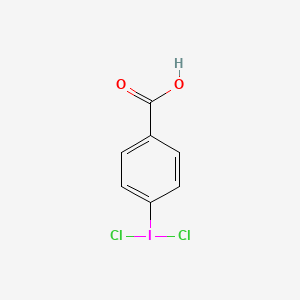
![6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14788629.png)
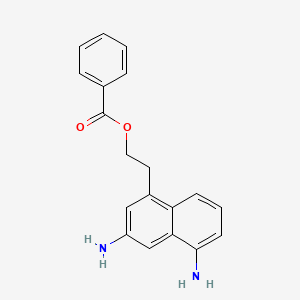
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788639.png)
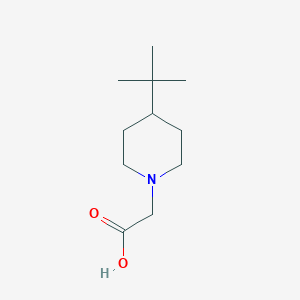
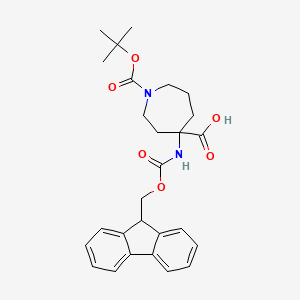
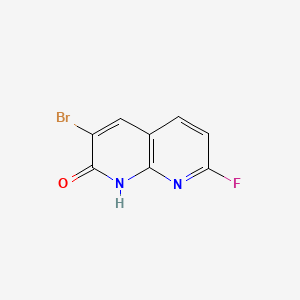
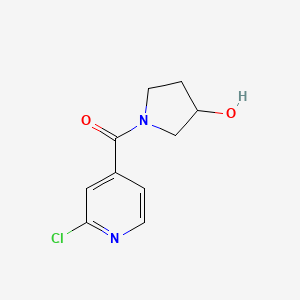
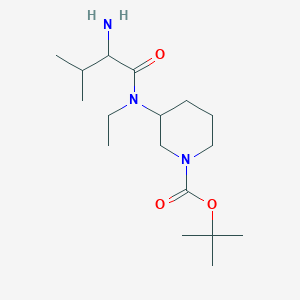
![[(19S)-8-amino-19-ethyl-14,18-dioxo-10-(pentylamino)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] acetate;hydrochloride](/img/structure/B14788685.png)
